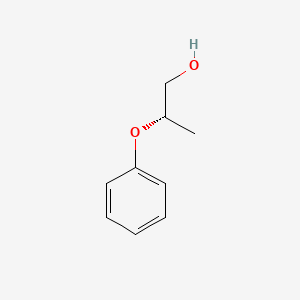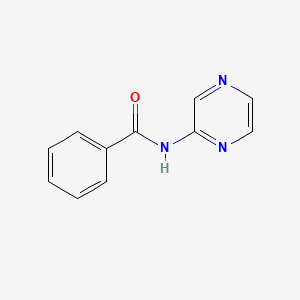
N-(pyrazin-2-yl)benzamide
Overview
Description
“N-(pyrazin-2-yl)benzamide” is a compound that has been studied for its potential antimycobacterial activity . It is a type of benzamide, which is an organic compound containing a carboxamido substituent attached to a benzene ring . The molecular weight of a similar compound, 3-amino-N-(pyrazin-2-yl)benzamide, is 214.23 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been analyzed in several studies . The substantial differences in in silico calculated properties (hydrogen-bond pattern analysis, molecular electrostatic potential, HOMO and LUMO) can justify the differences in biological activities between N-pyrazinylbenzamides and N-phenylpyrazine-2-carboxamides .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied . These compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Antimycobacterial Agents
N-(pyrazin-2-yl)benzamide derivatives have been explored as potential antimycobacterial agents. A study by Zítko et al. (2018) showed that some N-pyrazinylbenzamides exhibited inhibitory activity against Mycobacterium tuberculosis and other mycobacterial strains, with certain derivatives demonstrating broad-spectrum activity against bacterial and fungal strains. Derivatives with chloro substitution were found to be more active, especially against M. tuberculosis (Zítko et al., 2018).
Antitubercular Agents
Srinivasarao et al. (2020) synthesized and evaluated novel this compound derivatives for their antitubercular activity against Mycobacterium tuberculosis. Several compounds showed significant activity, with low toxicity to human cells, highlighting their potential as antitubercular agents (Srinivasarao et al., 2020).
Catalyst-Free Synthesis Applications
Liu et al. (2014) explored the catalyst-free synthesis of this compound derivatives. This method allows for rapid synthesis under mild conditions, potentially offering a more efficient and environmentally friendly approach to producing these compounds (Liu et al., 2014).
Anticancer Evaluation
Gopal Senthilkumar et al. (2021) synthesized a new this compound derivative and evaluated its antibacterial, antifungal, and anticancer activities. The compound showed promising results against breast cancer cells, suggesting potential applications in cancer research (Gopal Senthilkumar et al., 2021).
Autophagy Modulation
A study by Ai et al. (2017) found that this compound derivatives could modulate autophagy incancer cells. These compounds showed antiproliferative activity and affected mTORC1 activity and autophagy, indicating their potential as novel autophagy modulators with anticancer properties (Ai et al., 2017).
Hybrid Cocrystals in Drug Development
Al-Otaibi et al. (2020) researched the formation of cocrystals involving pyrazinamide, a compound related to this compound. These cocrystals exhibited potential for inhibitory activity against tuberculosis and could be utilized in developing new anti-tuberculosis drugs. Additionally, they showed promise in photovoltaic systems for energy conversion, indicating a broad range of applications (Al-Otaibi et al., 2020).
Electronic and Nonlinear Optical Properties
Ahmad et al. (2021) studied the electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating the potential of this compound derivatives in the field of materials science, particularly in developing materials with nonlinear optical properties (Ahmad et al., 2021).
Isosteric Antimycobacterial Compounds
Nawrot et al. (2020) investigated N-pyridinylbenzamides, which are isosteric to N-pyrazinylbenzamides, for their antimycobacterial activity. The study provides insights into the structure-activity relationships of these compounds, with several exhibiting promising antimycobacterial activity (Nawrot et al., 2020).
Inhibitor of Histone Deacetylase
Saito et al. (1999) explored a synthetic benzamide derivative, closely related to this compound, as an inhibitor of histone deacetylase. This compound showed marked antitumor activity in vivo against various human tumors, suggesting potential applications in cancer therapy (Saito et al., 1999).
Safety and Hazards
Future Directions
The future directions for “N-(pyrazin-2-yl)benzamide” research could involve further development of its derivatives for potential therapeutic applications . For instance, a study has reported the synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated them for their anti-tubercular activity . Another study has reported the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks .
Mechanism of Action
Target of Action
N-(pyrazin-2-yl)benzamide, also known as N-pyrazin-2-ylbenzamide, has been found to interact with human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism by converting glucose to glucose-6-phosphate .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that enhances the enzyme’s activity . In the case of this compound, it increases the catalytic action of GK .
Biochemical Pathways
The activation of GK by this compound affects the glucose metabolic pathway . By increasing the conversion of glucose to glucose-6-phosphate, it enhances the utilization of glucose, thereby reducing blood glucose levels . This makes this compound a potential therapeutic agent for type-2 diabetes .
Pharmacokinetics
Lipophilic drugs are generally well absorbed and can easily cross cell membranes, potentially improving bioavailability .
Result of Action
The activation of GK by this compound leads to a significant hypoglycemic effect . This is due to the enhanced utilization of glucose, resulting in lower blood glucose levels . This makes it a potential therapeutic agent for managing type-2 diabetes .
Biochemical Analysis
Biochemical Properties
N-(pyrazin-2-yl)benzamide has been identified as an allosteric activator of glucokinase (GK), a key enzyme controlling blood glucose levels . It interacts with GK, leading to its activation . The nature of these interactions is complex and involves binding at specific sites on the GK protein .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on GK activity. By activating GK, it can impact cell signaling pathways, gene expression, and cellular metabolism . This can lead to changes in blood glucose levels, which are critical for cellular function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with GK. It binds to specific sites on the GK protein, leading to its activation . This can result in changes in gene expression and enzyme activity, influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been found to have a stable interaction with GK, with no significant degradation observed . Long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At certain thresholds, it has been observed to have significant hypoglycemic activity . High doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in the glucose metabolism pathway through its interaction with GK . It can influence metabolic flux and metabolite levels by altering GK activity .
Transport and Distribution
Its interaction with GK suggests that it may be localized to areas where GK is present .
Subcellular Localization
The subcellular localization of this compound is likely related to its interaction with GK. As GK is typically localized in the cytoplasm, it is likely that this compound is also found in this compartment .
properties
IUPAC Name |
N-pyrazin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(9-4-2-1-3-5-9)14-10-8-12-6-7-13-10/h1-8H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSNKNGDGXSICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



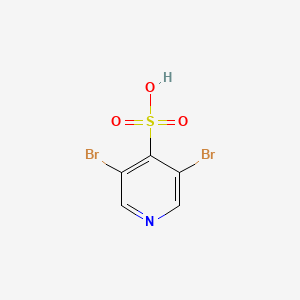

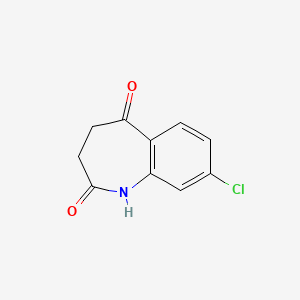
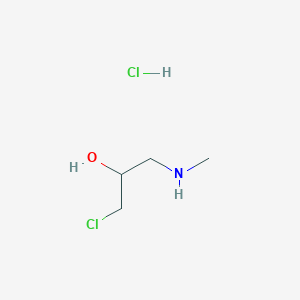

![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3332173.png)
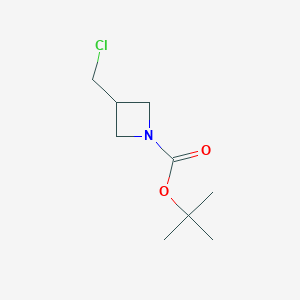
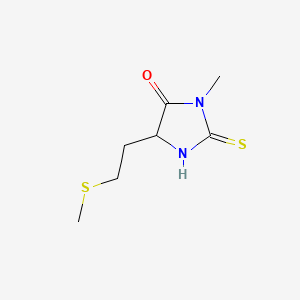
![2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B3332208.png)
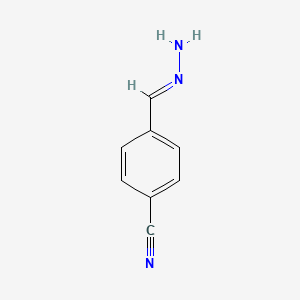
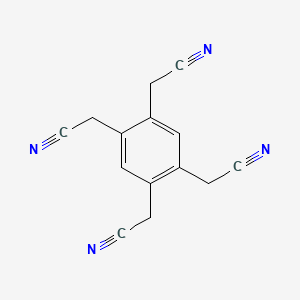
![5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3332228.png)
